![molecular formula C8H6ClNO2 B1487656 (5-Chlorofuro[2,3-b]pyridin-2-yl)methanol CAS No. 1261365-42-7](/img/structure/B1487656.png)

(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol

説明

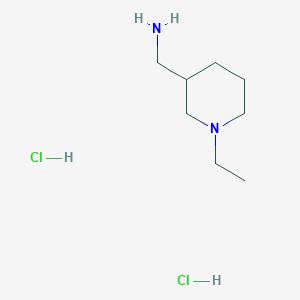

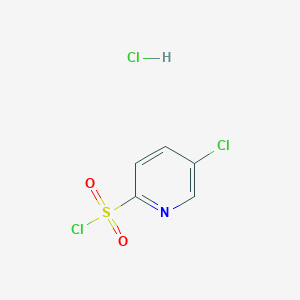

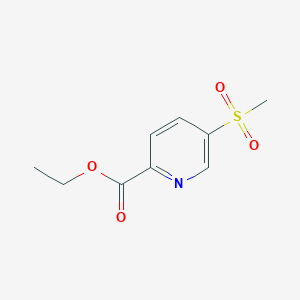

“(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol” is a halogenated heterocycle . It has an empirical formula of C8H6ClNO2 and a molecular weight of 183.59 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string of the compound isOCc1cc2cc(Cl)cnc2o1 . The InChI is 1S/C8H6ClNO2/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-3,11H,4H2 . Physical And Chemical Properties Analysis

“(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol” is a solid . Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59 .科学的研究の応用

Production and Biotransformation

One study discusses the production of a key chiral intermediate of Betahistine, an anti-allergic drug, highlighting the potential of certain compounds for use in pharmaceutical synthesis through biocatalytic processes. This process emphasizes the role of microbial cells in the stereoselective reduction of substrates to produce chiral intermediates with high enantiomeric excess and yield, indicating the relevance of (5-Chlorofuro[2,3-b]pyridin-2-yl)methanol or related compounds in drug synthesis methodologies (Ni, Zhou, & Sun, 2012).

Catalytic Applications and Synthesis Methods

Research on the rhodium-catalyzed C-3/5 methylation of pyridines using temporary dearomatization has been explored, where methanol and formaldehyde are utilized as key reagents. This method demonstrates the utility of certain pyridine derivatives in organic synthesis, particularly for the functionalization of aromatic compounds through catalytic processes, suggesting that (5-Chlorofuro[2,3-b]pyridin-2-yl)methanol could find similar applications (Grozavu et al., 2020).

Material Science and Coordination Chemistry

A study on the synthesis of nickel complexes with bidentate N,O-type ligands for application in the catalytic oligomerization of ethylene discusses the formation of complexes through the reaction of nickel chloride with ligands, including pyridin-2-yl)methanol derivatives. This research highlights the potential of (5-Chlorofuro[2,3-b]pyridin-2-yl)methanol in the development of novel catalytic systems for polymerization processes (Kermagoret & Braunstein, 2008).

Analytical Applications

Another application is found in the development of a PVC membrane potentiometric sensor for selective determination of neodymium(III), demonstrating the compound's relevance in creating sensitive and selective analytical tools for metal ion detection. The study underscores the utility of certain pyridine derivatives in enhancing the performance of electrochemical sensors (Shamsipur et al., 2005).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which mean that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so . The compound is classified as Eye Irritant 2 . It should be stored in storage class code 11, which is for combustible solids . The WGK is 3 .

特性

IUPAC Name |

(5-chlorofuro[2,3-b]pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAGFFUNFQXWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=NC=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide](/img/structure/B1487583.png)

![Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1487590.png)